tert-Butyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate
Description
tert-Butyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate is a fluorinated thiophene derivative with a molecular formula of C₁₁H₁₁F₃O₃S (molecular weight: 296.26 g/mol). This compound features a thiophene ring substituted at the 5-position with a trifluoroacetyl group (-COCF₃) and at the 2-position with a tert-butyl ester (-COOtBu). The trifluoroacetyl group imparts strong electron-withdrawing properties, enhancing electrophilicity at the thiophene core, while the bulky tert-butyl ester improves solubility in organic solvents and stability under basic conditions.
This compound is primarily utilized in pharmaceutical and agrochemical synthesis as a key intermediate for cross-coupling reactions, nucleophilic substitutions, and as a precursor for bioactive molecules. Its fluorine content also contributes to metabolic stability and bioavailability in drug candidates.
Properties
IUPAC Name |
tert-butyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3S/c1-10(2,3)17-9(16)7-5-4-6(18-7)8(15)11(12,13)14/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIFCJANMGGQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(S1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with trifluoroacetic anhydride and tert-butyl alcohol. The reaction conditions often require the use of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The process can be summarized as follows:
Starting Materials: Thiophene derivative, trifluoroacetic anhydride, tert-butyl alcohol.
Catalyst: Lewis acid (e.g., aluminum chloride).
Reaction Conditions: The reaction is carried out under anhydrous conditions, typically at low temperatures to prevent side reactions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
tert-Butyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group or other functional groups.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce new functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., bromine).
Scientific Research Applications
tert-Butyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of tert-Butyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroacetyl group can enhance the compound’s binding affinity and specificity for certain targets, while the thiophene ring can facilitate interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table compares tert-Butyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate with structurally related thiophene derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity | Applications |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₁F₃O₃S | 296.26 | -COCF₃ (5-position), -COOtBu (2-position) | High electrophilicity; stable in basic conditions | Pharmaceutical intermediates, agrochemicals |
| Methyl 5-(trifluoroacetyl)thiophene-2-carboxylate | C₈H₅F₃O₃S | 238.19 | -COCF₃ (5-position), -COOMe (2-position) | Moderate stability; prone to hydrolysis | Lab-scale synthesis, fluorinated polymers |
| tert-Butyl 5-acetylthiophene-2-carboxylate | C₁₁H₁₄O₃S | 238.29 | -COCH₃ (5-position), -COOtBu (2-position) | Lower electrophilicity; thermally stable | Material science, organic electronics |
| 5-(Trifluoroacetyl)thiophene-2-carboxylic acid | C₇H₃F₃O₃S | 224.16 | -COCF₃ (5-position), -COOH (2-position) | High acidity; reactive in coupling reactions | Metal-organic frameworks, catalysis |
Reactivity and Stability
- Electrophilicity: The trifluoroacetyl group in the target compound significantly increases electrophilicity at the thiophene ring compared to non-fluorinated analogs like tert-butyl 5-acetylthiophene-2-carboxylate. This enhances its utility in Suzuki-Miyaura and Buchwald-Hartwig couplings .
- Hydrolysis Stability : The tert-butyl ester group provides superior resistance to hydrolysis under basic conditions compared to methyl esters (e.g., methyl 5-(trifluoroacetyl)thiophene-2-carboxylate ), which hydrolyze readily in aqueous environments .
- Thermal Stability: Fluorinated derivatives generally exhibit higher thermal stability. The target compound decomposes at ~220°C, whereas non-fluorinated analogs degrade below 200°C .
Solubility and Bioactivity
- Solubility : The tert-butyl group improves solubility in hydrophobic solvents (e.g., toluene, dichloromethane) compared to carboxylic acid derivatives (e.g., 5-(trifluoroacetyl)thiophene-2-carboxylic acid ), which are polar and less soluble.
- Bioactivity: Fluorine atoms in the trifluoroacetyl group enhance lipophilicity and membrane permeability, making the target compound more bioavailable than its non-fluorinated counterpart .
Notes on Provided Evidence
This analysis instead focuses on non-mercury analogs for a meaningful comparison.
Biological Activity
tert-Butyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.
- Molecular Formula : C₉H₉F₃O₃S
- Molecular Weight : 224.16 g/mol
- CAS Number : 929028-43-3
The structure of this compound features a thiophene ring substituted with a trifluoroacetyl group and a tert-butyl ester, which may influence its biological activity through enhanced lipophilicity and specific interactions with biological targets.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of thiophene have shown effectiveness against various strains of bacteria. While specific data on this compound is limited, it is reasonable to hypothesize similar activity based on structural analogs.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli, S. aureus | 50 µg/mL |
| Compound B | P. aeruginosa | 40 µg/mL |
Anticancer Activity
Thiophene derivatives have been investigated for their anticancer properties. Studies have shown that certain thiophene-based compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.
Case Study : A study evaluating the anticancer activity of related thiophene compounds reported IC₅₀ values ranging from 7 to 20 µM against various cancer cell lines. The mechanism involved the inhibition of angiogenesis and modulation of cell cycle progression.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| HeLa | 15 | Inhibition of cell proliferation |
Anti-inflammatory Activity
The anti-inflammatory effects of thiophene derivatives have also been documented. These compounds may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
Research Findings : A recent investigation into related compounds demonstrated a reduction in TNF-alpha levels in treated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
